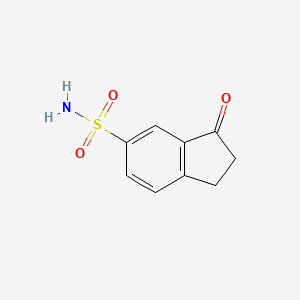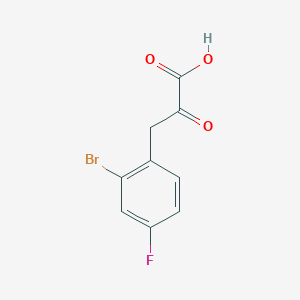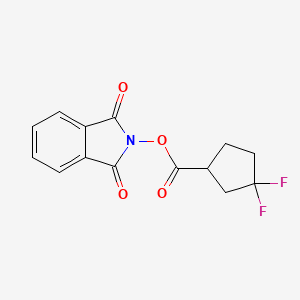
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate” is a synthetic compound with a complex structure. It belongs to the class of isoindole derivatives, characterized by a fused isoindole ring system. The compound’s chemical formula is C12H8F2O4. Let’s explore its preparation methods, chemical reactions, applications, and more.
Méthodes De Préparation
Synthetic Routes:
-
Direct Synthesis:
- The compound can be synthesized directly by reacting 3,3-difluorocyclopentanone with phthalic anhydride in the presence of a suitable base.
- The reaction proceeds via cyclization, resulting in the formation of the isoindole ring system.
- The carboxylate group is introduced during the final step of the synthesis.
-
Alternative Route:
- Another approach involves the condensation of 3,3-difluorocyclopentanone with phthalic acid under acidic conditions.
- The resulting intermediate undergoes cyclization to yield the target compound.
Industrial Production Methods:
- While industrial-scale production details are proprietary, the compound is likely synthesized using optimized versions of the above routes.
Analyse Des Réactions Chimiques
Reactivity:
- The compound exhibits reactivity typical of isoindole derivatives.
- It can undergo various reactions, including:
Oxidation: Oxidation of the isoindole moiety.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic substitution at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:
- Oxidation: Isoindole derivatives with additional oxygen functionalities.
- Reduction: Reduced isoindole compounds.
- Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
Biology and Medicine:
Mécanisme D'action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymatic activity, receptor binding, or cellular signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C14H11F2NO4 |
|---|---|
Poids moléculaire |
295.24 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c15-14(16)6-5-8(7-14)13(20)21-17-11(18)9-3-1-2-4-10(9)12(17)19/h1-4,8H,5-7H2 |
Clé InChI |
BHNUKDHRZXRTPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


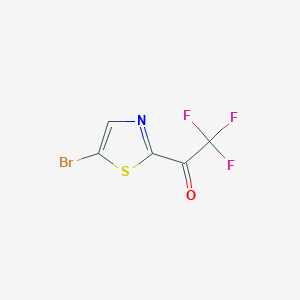

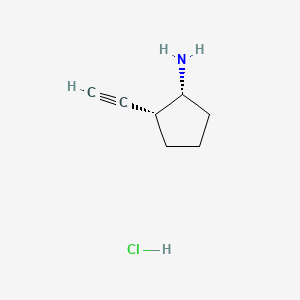

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

